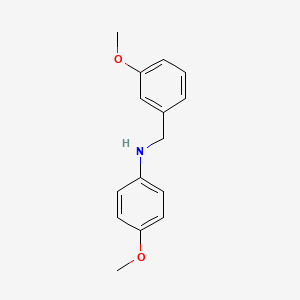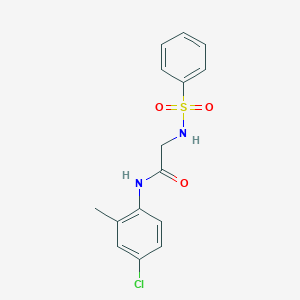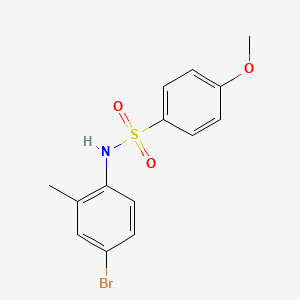![molecular formula C15H11F3N4O B5755647 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained attention in scientific research due to its potential as a tool to study glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in brain function and has been implicated in several neurological disorders. TFB-TBOA is a potent inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of these transporters in glutamate signaling and their potential as therapeutic targets.
作用機序
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide is a potent inhibitor of glutamate transporters, which blocks the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, which can have both excitatory and neurotoxic effects. By inhibiting glutamate transporters, this compound can be used to study the role of these transporters in glutamate signaling and their potential as therapeutic targets.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits glutamate transporters with high potency and selectivity. In vivo studies have shown that this compound can increase extracellular glutamate levels and induce seizures in rodents. These effects are consistent with the role of glutamate transporters in regulating glutamate signaling in the brain.
実験室実験の利点と制限
One of the main advantages of using 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide in lab experiments is its potency and selectivity as a glutamate transporter inhibitor. This makes it a valuable tool for studying the role of glutamate transporters in brain function and their potential as therapeutic targets. However, there are also limitations to using this compound in lab experiments. For example, its neurotoxic effects and potential to induce seizures must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide and glutamate transporters. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could be used to study the role of these transporters in greater detail. Another area of interest is the development of therapies that target glutamate transporters, which could have potential for treating neurological disorders that involve dysregulation of glutamate signaling. Finally, more research is needed to fully understand the physiological and biochemical effects of this compound and other glutamate transporter inhibitors.
合成法
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide involves several steps, including the reaction of 3-trifluoromethylphenylboronic acid with 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, this compound.
科学的研究の応用
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide has been widely used in scientific research to study the role of glutamate transporters in brain function and their potential as therapeutic targets. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is critical for maintaining proper glutamate signaling. Dysregulation of glutamate signaling has been implicated in several neurological disorders, including epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-22-13-6-5-9(7-12(13)20-21-22)14(23)19-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKXITAOQLVKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755564.png)
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)

![4-[(1,3,4-thiadiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5755602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5755610.png)



![1'-butyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5755638.png)


![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)